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molecular formula C18H19F3N4O2S B8720905 6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B8720905
M. Wt: 412.4 g/mol
InChI Key: PRLCYJPMXOGPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416141B2

Procedure details

A vigorously stirred solution of 4-trifluoromethyl aniline (161 mg, 1.0 mmol) in DCM (3 mL) at room temperature was treated with aq. NaHCO3 (3 mL) and triphosgene (98 mg, 0.33 mmol) and the reaction mixture was vigorously stirred at room temperature for 45 min. 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (225 mg, 1.0 mmol) was next added followed by THF and the reaction mixture was stirred at room temperature for 8 h. The solvent was then removed under vacuo and the resultant crude product was diluted with methanol and the insoluble solid was filtered off. Upon evaporation of MeOH, the crude oil was taken up in DCM and washed with water (×2), and the aqueous layer was back extracted with DCM. All organics were combined, dried (Na2SO4) and concentrated using a rotary evaporator. The crude product was purified by flash chromatography, Isolera system (SiO2 gel as stationary phase, 12 g HP column, dry loading) using DCM-DCM/MeOH (0%-10% MeOH in DCM) to afford the title compound as a brown solid (128 mg, 31% yield). MS (M+H) 413.
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:12]([O-])(O)=[O:13].[Na+].ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[NH2:29][C:30]1[S:40][C:33]2[CH2:34][N:35]([CH2:38][CH3:39])[CH2:36][CH2:37][C:32]=2[C:31]=1[C:41]([NH2:43])=[O:42]>C(Cl)Cl.C1COCC1>[CH2:38]([N:35]1[CH2:36][CH2:37][C:32]2[C:31]([C:41]([NH2:43])=[O:42])=[C:30]([NH:29][C:12](=[O:13])[NH:7][C:6]3[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=3)[S:40][C:33]=2[CH2:34]1)[CH3:39] |f:1.2|

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
98 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
225 mg
Type
reactant
Smiles
NC1=C(C2=C(CN(CC2)CC)S1)C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was vigorously stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
next added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuo
ADDITION
Type
ADDITION
Details
the resultant crude product was diluted with methanol
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered off
CUSTOM
Type
CUSTOM
Details
Upon evaporation of MeOH
WASH
Type
WASH
Details
washed with water (×2)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography, Isolera system (SiO2 gel as stationary phase, 12 g HP column, dry loading)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N1CC2=C(CC1)C(=C(S2)NC(NC2=CC=C(C=C2)C(F)(F)F)=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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